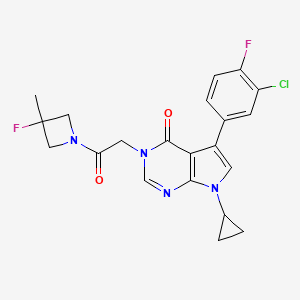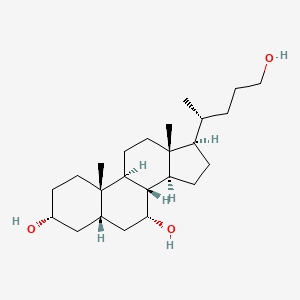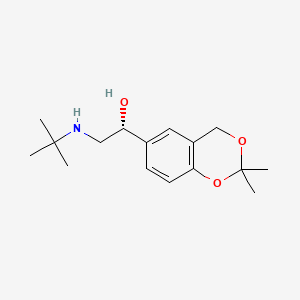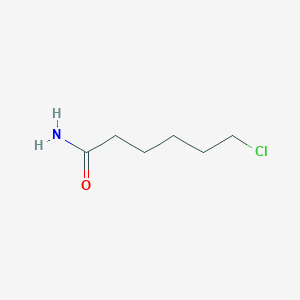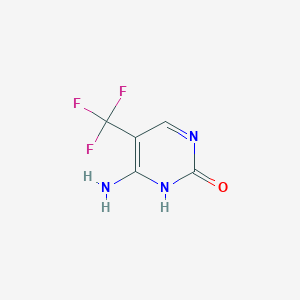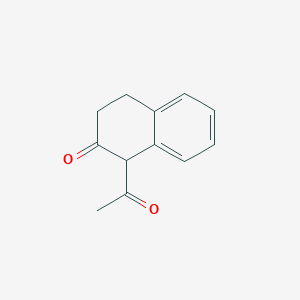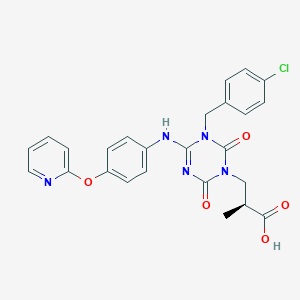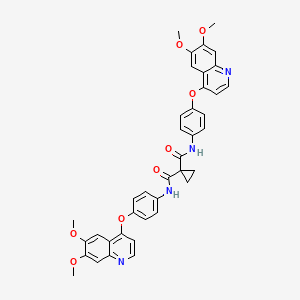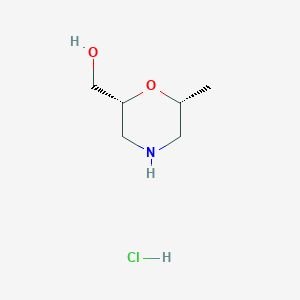
rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride
Descripción general
Descripción
“rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride” is also known as (2R,6R)-Hydroxynorketamine (hydrochloride). It is an analytical reference standard categorized as an arylcyclohexylamine . It is a metabolite of ketamine and norketamine . This product is intended for research and forensic applications .
Synthesis Analysis
The synthesis of (2R,6R)-Hydroxynorketamine (hydrochloride) is related to its parent compounds, ketamine and norketamine . The synthesis and N-methyl-D-aspartate (NMDA) receptor activity of ketamine metabolites have been studied .Molecular Structure Analysis
The formal name of (2R,6R)-Hydroxynorketamine (hydrochloride) is (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxy-cyclohexanone, monohydrochloride . Its molecular formula is C12H14ClNO2 • HCl and it has a formula weight of 276.2 . The InChi Code is InChI=1S/C12H14ClNO2.ClH/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16;/h1-2,4-5,10,15H,3,6-7,14H2;1H/t10-,12-;/m1./s1 .Chemical Reactions Analysis
The chemical reactions of (2R,6R)-Hydroxynorketamine (hydrochloride) are related to its antidepressant effects. It has been found to exert mGlu2 receptor-dependent antidepressant actions . It enhances AMPA currents and decreases D-serine, a NMDA co-agonist .Mecanismo De Acción
Target of Action
The primary target of ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the group II metabotropic glutamate receptor subtypes 2 (mGlu2) and 3 (mGlu3) . These receptors play a crucial role in mediating the antidepressant actions of the compound .
Mode of Action
(2R,6R)-HNK interacts with its targets, the mGlu2 and mGlu3 receptors, leading to changes in the functional integrity of neural circuits . This interaction results in the potentiation of hippocampal activity and other metaplastic processes that enhance the efficacy of synaptic transmission .
Biochemical Pathways
The compound affects several biochemical pathways. It influences the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . It also impacts the long-term potentiation, G13 signaling pathway, integrin signaling pathway, platelet activation, and MAPK signaling pathway . These pathways are involved in fundamental mitochondrial functions and are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .
Pharmacokinetics
It is known that the compound is a metabolite of ketamine found in the brain and plasma following ketamine infusion . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The molecular and cellular effects of (2R,6R)-HNK’s action include changes in the expression of proteins in the hippocampus of depressed mice . These changes are associated with functions of binding, biocatalysis, and transport, and participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . The compound’s action also leads to changes in cognitive function, particularly memory .
Action Environment
The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors, including the frequency or chronicity of treatment . For instance, the cognitive effects of repeated exposure to the compound can be modulated by the frequency of treatment .
Safety and Hazards
Direcciones Futuras
Future directions for the study of (2R,6R)-Hydroxynorketamine (hydrochloride) include further elucidation of the mechanism and clinical application of HNK, I5, and I6 antidepressants . It is also important to study how (2R,6R)-Hydroxynorketamine (hydrochloride) can be structurally modified to obtain longer potency and less addictive drugs .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride interacts with various enzymes, proteins, and other biomolecules . It has been found to significantly change 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation .
Cellular Effects
((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride is complex and multifaceted . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride exhibits changes in its effects in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
[(2R,6R)-6-methylmorpholin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5-2-7-3-6(4-8)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEYVMOMNKFAEY-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



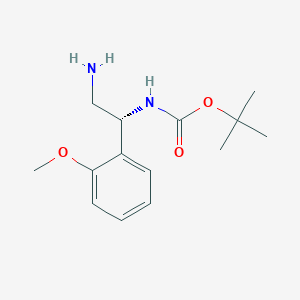
![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B3326170.png)
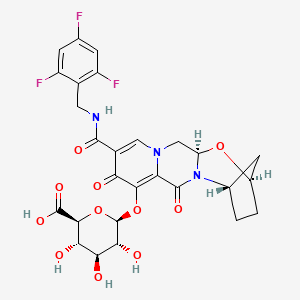
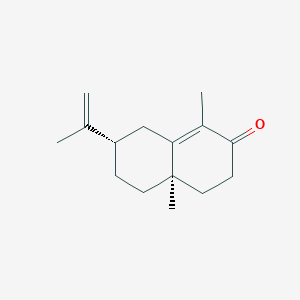
![2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid](/img/structure/B3326190.png)
![(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3326194.png)
